Anti-Proliferative Potency of 3-Acetylursolic Acid vs. Ursolic Acid in Melanoma
In a direct head-to-head comparison, 3-O-acetylursolic acid demonstrated comparable anti-proliferative potency to ursolic acid against A375 human melanoma cells. The GI50 values were 32 µM for 3-O-acetylursolic acid versus 26 µM for ursolic acid, representing a 1.23-fold difference in potency [1]. Both compounds significantly increased early and late apoptotic populations and activated caspases 3/7 at 48-72 hours post-treatment, indicating that the acetylated derivative retains the apoptotic mechanism of the parent molecule [1].
| Evidence Dimension | Anti-proliferative activity (GI50) |
|---|---|
| Target Compound Data | 32 µM |
| Comparator Or Baseline | Ursolic acid: 26 µM |
| Quantified Difference | 1.23-fold difference (26 µM vs. 32 µM) |
| Conditions | A375 human melanoma cell line; MTT assay |
Why This Matters
This evidence confirms that acetylation at C3 preserves anti-proliferative potency, ensuring researchers can use the derivative without significant loss of efficacy while gaining other differentiated properties.
- [1] AlQathama A, Shao L, Bader A, Khondkar P, Gibbons S, Prieto J. Differential anti-proliferative and anti-migratory activities of ursolic acid, 3-O-acetylursolic acid and their combination treatments with quercetin on melanoma cells. Biomolecules. 2020;10(6):894. View Source
